

Nomifensine-d3 Maleic Acid Salt: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Nomifensine-d3 Maleic Acid Salt*

Cat. No.: *B13848818*

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **Nomifensine-d3 Maleic Acid Salt**, a critical tool for researchers, scientists, and drug development professionals. This document delves into the core properties, synthesis considerations, and practical applications of this deuterated internal standard, with a focus on its use in highly sensitive analytical methodologies.

Introduction: The Role and Rationale of Nomifensine-d3

Nomifensine, a norepinephrine-dopamine reuptake inhibitor (NDRI), was formerly developed as an antidepressant.[1][2] Its mechanism of action involves blocking the dopamine and norepinephrine transporters, thereby increasing the synaptic availability of these neurotransmitters.[3][4][5] Although withdrawn from the market for safety reasons, including a risk of hemolytic anemia, Nomifensine and its analogs remain valuable research tools in neuropharmacology and drug metabolism studies.[2][6]

The introduction of a stable isotope-labeled (SIL) internal standard, such as **Nomifensine-d3 Maleic Acid Salt**, is paramount for accurate and precise quantification of Nomifensine in complex biological matrices. Deuterated standards are chemically identical to the analyte of

interest but possess a greater mass, allowing for their differentiation by mass spectrometry.[7] This co-elution and similar behavior during sample preparation and analysis correct for matrix effects and variations in instrument response, ensuring the integrity and reproducibility of quantitative data.[7]

Core Properties of Nomifensine-d3 Maleic Acid Salt

A thorough understanding of the physicochemical properties of **Nomifensine-d3 Maleic Acid Salt** is essential for its effective use in a laboratory setting.

Property	Value	Source(s)
CAS Number	1795140-41-8	[8]
Molecular Formula	C ₂₀ H ₁₉ D ₃ N ₂ O ₄	[8]
Molecular Weight	357.42 g/mol	[8]
Appearance	Solid powder	
Storage	+4°C	[4][5]
Isotopic Purity	≥98%	[8]
Chemical Purity	≥99.6%	[8]

Solubility and Stability: While specific solubility data for the deuterated salt is not readily available, the parent compound, Nomifensine maleate, is soluble in DMSO.[5] It is crucial to note that solutions of Nomifensine are reported to be unstable and should be prepared fresh.[3] Proper storage of the solid material at the recommended temperature is critical to maintain its integrity.

Synthesis and Isotopic Labeling

While a specific, detailed synthesis protocol for **Nomifensine-d3 Maleic Acid Salt** is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Nomifensine. The deuterium atoms are introduced into the N-methyl group.

A general synthesis of Nomifensine involves the alkylation of N-methyl-2-nitrobenzylamine with phenacyl bromide, followed by reduction of the nitro group, reduction of the ketone, and finally,

an acid-catalyzed ring closure to form the tetrahydroisoquinoline core.[1]

To introduce the three deuterium atoms onto the N-methyl group, a deuterated methylating agent would be utilized in the initial steps of the synthesis. For example, deuterated methyl iodide (CD₃I) or another suitable deuterated methyl source could be reacted with the appropriate precursor to form the N-trideuteromethyl group.

Caption: Hypothetical synthesis workflow for **Nomifensine-d3 Maleic Acid Salt**.

Isotopic Enrichment: The isotopic purity, or enrichment, of a deuterated standard is a critical parameter.[9] It refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions.[9] For Nomifensine-d3, a high isotopic purity (e.g., >98%) is essential to minimize any potential interference from the unlabeled or partially labeled analyte.[8][9]

Application in Quantitative Analysis: A Representative LC-MS/MS Protocol

Nomifensine-d3 Maleic Acid Salt is an ideal internal standard for the quantification of Nomifensine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on established methods for the analysis of antidepressants in whole blood.[10]

Objective: To determine the concentration of Nomifensine in human plasma using a validated LC-MS/MS method with **Nomifensine-d3 Maleic Acid Salt** as an internal standard.

Materials and Reagents

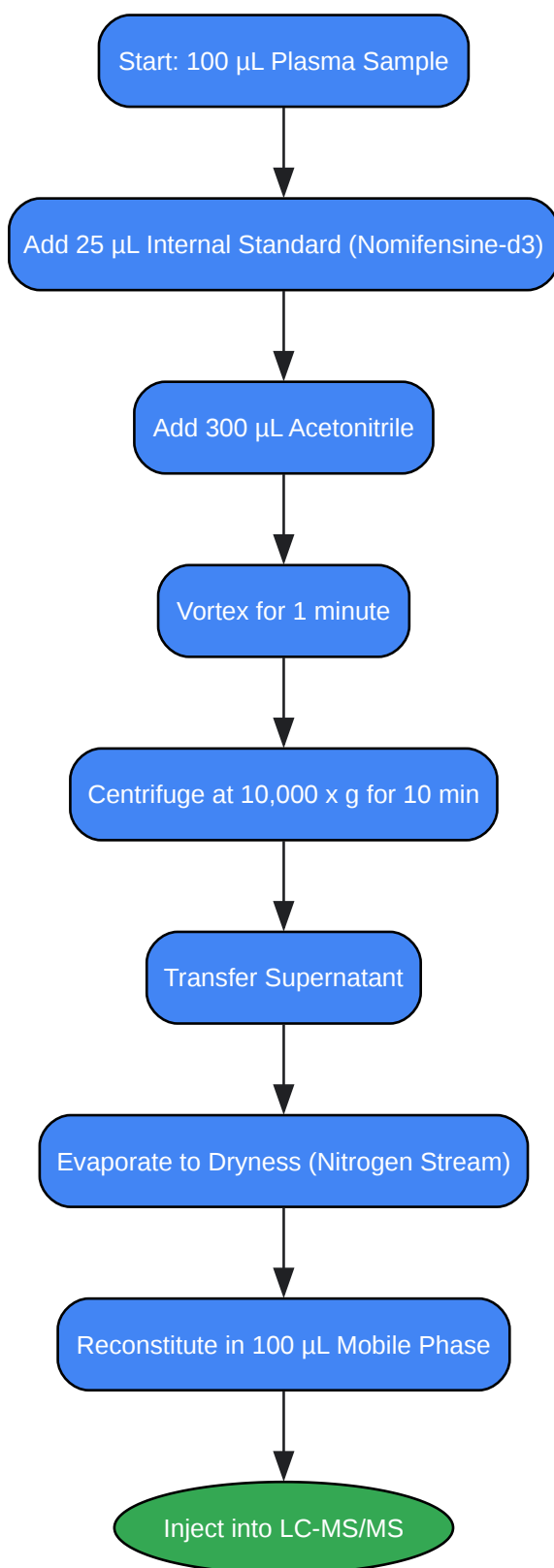
- Nomifensine reference standard
- **Nomifensine-d3 Maleic Acid Salt** (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (blank)

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nomifensine and **Nomifensine-d3 Maleic Acid Salt** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Nomifensine stock solution with 50% methanol in water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution: Dilute the **Nomifensine-d3 Maleic Acid Salt** stock solution with methanol to a final concentration of, for example, 100 ng/mL.

Sample Preparation

- To 100 μL of plasma sample (calibrator, quality control, or unknown), add 25 μL of the internal standard working solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of mobile phase.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions (Illustrative)

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of Nomifensine from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Nomifensine: Precursor ion (Q1) > Product ion (Q3)
 - Nomifensine-d3: Precursor ion (Q1+3) > Product ion (Q3)

The specific m/z transitions for Nomifensine and its deuterated analog would need to be optimized for the specific instrument used.

Data Analysis

The concentration of Nomifensine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve generated from the standards of known concentrations.

Safety and Handling

Nomifensine and its analogs should be handled with care in a laboratory setting. A material safety data sheet (MSDS) should be consulted before use.[\[11\]](#)[\[12\]](#) Standard personal

protective equipment, including gloves, lab coat, and safety glasses, should be worn.[13][14]
The compound is classified as harmful if swallowed and causes skin and eye irritation.[12]

Conclusion

Nomifensine-d3 Maleic Acid Salt is an indispensable tool for researchers requiring accurate and reliable quantification of Nomifensine. Its use as an internal standard in LC-MS/MS methodologies mitigates the challenges posed by complex biological matrices, ensuring data of the highest quality and integrity. This guide provides a foundational understanding of its properties and a practical framework for its application in advanced analytical workflows.

References

- Wikipedia. Nomifensine. Retrieved from [\[Link\]](#)
- PubChem. Nomifensine Maleate | C₂₀H₂₂N₂O₄ | CID 5358907. Retrieved from [\[Link\]](#)
- Google Patents. WO2016154039A1 - Deuterated analogs of etifoxine, their derivatives and uses thereof.
- PubChem. Nomifensine | C₁₆H₁₈N₂ | CID 4528. Retrieved from [\[Link\]](#)
- Dawling, S., & Braithwaite, R. (1980). The stability of the antidepressive agent nomifensine in human plasma. *Journal of Pharmacy and Pharmacology*, 32(4), 304–305.
- Montenarh, D., Wernet, D., Poets, I., Beike, J., & Graw, M. (2014). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. *Journal of Analytical Toxicology*, 38(7), 423–429.
- Streeter, A. J., & Dalvie, D. K. (2016). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. *Organic Letters*, 18(15), 3754–3757.
- Cayman Chemical. (2025, November 24).
- Wang, M., Zhou, W., Zhang, Q., & Huang, M. (2013). Development and Validation of a LC-MS/MS Method for the Determination of Paroxetine in Human Plasma.
- Fisher Scientific. (2015, June 17).
- Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
- MedChemExpress. (2025, August 12).
- Zahoor, A. F., Zafar, A., Naqvi, S. A. R., & Parveen, S. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. *Medicinal Chemistry*, 21(1), 1-25.

- Hanks, G. W. (1977). A profile of nomifensine. *British Journal of Clinical Pharmacology*, 4(Suppl 2), 243S–248S.
- Swaminathan, M., Bailey, K., Waugh, L. R., & Kraner, J. (n.d.). Validation of targeted qualitative screen for 134 therapeutic and abused drugs and 7 internal standards by LC MS/MS. Marshall University.
- BenchChem. (2025).
- Merck Millipore. (2025, June 16).
- El-Khoury, A. E., Fukagawa, N. K., Sanchez, M., Tsay, R. H., Gleason, R. E., Chapman, T. E., & Young, V. R. (1999). Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13C)]phenylalanine and L-[1-(13C)]lysine in humans: confounding effect of D-[13C]amino acids. *Metabolism*, 48(6), 732–737.
- Clendinen, C. S., Lee-McMullen, B., Williams, C. M., Stupp, G. S., Vanden-Heuvel, J. P., Patti, G. J., & Edison, A. S. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. *Analytical Chemistry*, 82(11), 4575–4581.
- Tuomisto, J. (1977). Nomifensine and its derivatives as possible tools for studying amine uptake. *European Journal of Pharmacology*, 42(2), 101–106.
- Li, F., Le, T., Casetta, B., & Hellerstein, M. K. (2017).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Nomifensine - Wikipedia \[en.wikipedia.org\]](#)
- [2. repository.up.ac.za \[repository.up.ac.za\]](#)
- [3. selleckchem.com \[selleckchem.com\]](#)
- [4. Nomifensine | Dopamine Transporter Inhibitors: Tocris Bioscience \[rndsystems.com\]](#)
- [5. Nomifensine | Dopamine Transporters | Tocris Bioscience \[tocris.com\]](#)
- [6. Nomifensine | C16H18N2 | CID 4528 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. WO2016154039A1 - Deuterated analogs of etifoxine, their derivatives and uses thereof - Google Patents \[patents.google.com\]](#)
- [8. scbt.com \[scbt.com\]](#)

- [9. isotope.com \[isotope.com\]](https://isotope.com)
- [10. academicworks.cuny.edu \[academicworks.cuny.edu\]](https://academicworks.cuny.edu)
- [11. cdn.caymanchem.com \[cdn.caymanchem.com\]](https://cdn.caymanchem.com)
- [12. file.medchemexpress.com \[file.medchemexpress.com\]](https://file.medchemexpress.com)
- [13. fishersci.com \[fishersci.com\]](https://fishersci.com)
- [14. merckmillipore.com \[merckmillipore.com\]](https://merckmillipore.com)
- To cite this document: BenchChem. [Nomifensine-d3 Maleic Acid Salt: A Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13848818/docs#nomifensine-d3-maleic-acid-salt-a-technical-guide-for-advanced-research\]](https://www.benchchem.com/product/b13848818/docs#nomifensine-d3-maleic-acid-salt-a-technical-guide-for-advanced-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check